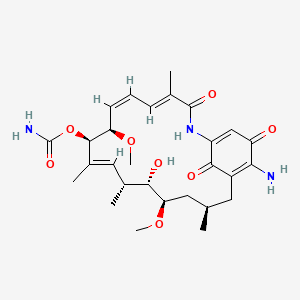

17-Aminodemethoxygeldanamycin

Description

17-Aminodemethoxygeldanamycin is a derivative of geldanamycin, an ansamycin antibiotic. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. It is known for its ability to inhibit heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth .

Properties

Molecular Formula |

C28H39N3O8 |

|---|---|

Molecular Weight |

545.6 g/mol |

IUPAC Name |

[(4E,6Z,8R,9R,10E,12R,13S,14R,16R)-19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C28H39N3O8/c1-14-10-18-23(29)20(32)13-19(25(18)34)31-27(35)15(2)8-7-9-21(37-5)26(39-28(30)36)17(4)12-16(3)24(33)22(11-14)38-6/h7-9,12-14,16,21-22,24,26,33H,10-11,29H2,1-6H3,(H2,30,36)(H,31,35)/b9-7-,15-8+,17-12+/t14-,16-,21-,22-,24+,26-/m1/s1 |

InChI Key |

XYFFWTYOFPSZRM-NBTLBREFSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@H]([C@@H](/C=C(/[C@H]([C@@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)N)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Aminodemethoxygeldanamycin typically involves the modification of geldanamycinThis process often requires specific reagents and conditions, such as the use of reducing agents like lithium aluminum hydride (LiAlH4) and subsequent amination using ammonia or amine derivatives .

Industrial Production Methods: Industrial production of 17-Aminodemethoxygeldanamycin involves large-scale fermentation of Streptomyces hygroscopicus, the bacterium that produces geldanamycin. The fermentation broth is then subjected to extraction and purification processes to isolate geldanamycin, which is subsequently chemically modified to produce 17-Aminodemethoxygeldanamycin .

Chemical Reactions Analysis

Types of Reactions: 17-Aminodemethoxygeldanamycin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can modify the quinone structure to hydroquinone.

Substitution: Amino groups can be introduced or modified through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Amination reactions often use ammonia or primary amines under basic conditions.

Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can further undergo functionalization to produce compounds with different biological activities .

Scientific Research Applications

17-Aminodemethoxygeldanamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the reactivity of quinone derivatives.

Biology: The compound is utilized to investigate the role of HSP90 in cellular processes.

Medicine: It has shown promise as an anticancer agent due to its ability to inhibit HSP90, leading to the degradation of oncogenic proteins.

Industry: The compound is explored for its potential in developing new therapeutic agents and as a tool in drug discovery

Mechanism of Action

17-Aminodemethoxygeldanamycin exerts its effects primarily by inhibiting HSP90. HSP90 is a molecular chaperone that assists in the proper folding, stability, and function of many proteins, including those involved in cancer cell growth and survival. By binding to the ATP-binding domain of HSP90, 17-Aminodemethoxygeldanamycin disrupts its chaperone function, leading to the degradation of client proteins and inhibition of tumor growth .

Comparison with Similar Compounds

17-Allylamino-17-demethoxygeldanamycin (17-AAG): Another derivative of geldanamycin, known for its anticancer properties.

17-Dimethylaminoethylamino-17-demethoxygeldanamycin (17-DMAG): A water-soluble analogue with similar HSP90 inhibitory activity.

Uniqueness: 17-Aminodemethoxygeldanamycin is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike its analogues, it has shown different efficacy profiles in various cancer cell lines, making it a valuable compound for targeted cancer therapy .

Biological Activity

Introduction

17-Aminodemethoxygeldanamycin (17-AAG) is a derivative of geldanamycin, a natural product that exhibits significant biological activity primarily through its interaction with heat shock protein 90 (Hsp90). This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit Hsp90, which is crucial for the stability and function of numerous oncogenic proteins. This article explores the biological activity of 17-AAG, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

17-AAG functions by binding to the N-terminal ATP-binding site of Hsp90, inhibiting its ATPase activity. This inhibition leads to the destabilization and degradation of Hsp90 client proteins, which include several key oncogenic factors such as:

- Bcr-Abl

- AKT

- FLT-3

Table 1: Key Oncogenic Client Proteins Affected by 17-AAG

| Client Protein | Function | Impact of 17-AAG |

|---|---|---|

| Bcr-Abl | Tyrosine kinase involved in leukemia | Decreased stability and function, leading to apoptosis |

| AKT | Promotes cell survival | Inhibition results in reduced survival signaling |

| FLT-3 | Receptor tyrosine kinase | Downregulation leads to decreased proliferation |

Biological Activity in Cancer Models

Research has demonstrated that 17-AAG exhibits potent anti-cancer activity across various cell lines. For instance, studies have shown that treatment with 17-AAG can lead to significant apoptosis in leukemia cells such as K562 and MV4-11. In combination therapies, 17-AAG has been found to enhance the effects of histone deacetylase inhibitors like LBH589, resulting in greater reductions in client protein levels and increased cytotoxicity.

Case Study: Combination Therapy with LBH589

A study investigated the effects of combining LBH589 with 17-AAG on human acute myeloid leukemia (AML) cells. The results indicated that:

- Increased Apoptosis : The combination therapy significantly induced apoptosis compared to either agent alone.

- Downregulation of Oncogenic Proteins : There was a marked decrease in levels of Bcr-Abl and FLT-3 following treatment.

Graphical Representation

Effect of Combination Therapy on Apoptosis

Note: This image represents the comparative apoptosis rates in treated versus untreated cells.

Pharmacokinetics and Solubility

One limitation of 17-AAG is its poor solubility, which has prompted research into more soluble analogs. For example, 17-DMAG (a dimethylaminoethyl derivative) has shown improved water solubility while retaining similar biological activities against Hsp90.

Table 2: Comparison of Solubility and Efficacy

| Compound | Water Solubility | IC50 (μM) against K562 Cells |

|---|---|---|

| 17-AAG | Low | 1.0 |

| 17-DMAG | High | 0.5 |

Clinical Implications

The clinical relevance of 17-AAG has been explored in multiple trials focusing on various cancers, particularly those characterized by dependence on Hsp90 for survival. Its ability to modulate the levels of critical signaling proteins makes it a valuable candidate for combination therapies aimed at enhancing therapeutic efficacy while mitigating resistance mechanisms commonly observed in cancer treatments.

Future Directions

Continued exploration into the structural modifications of geldanamycin derivatives may yield compounds with enhanced pharmacological profiles. Future research should focus on:

- Optimizing Solubility : Developing formulations that improve bioavailability.

- Expanding Clinical Trials : Investigating efficacy across a broader range of malignancies.

- Understanding Resistance Mechanisms : Evaluating how cancer cells adapt to Hsp90 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.